The synthesis of Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid with dimethyl sulfate or dimethyl carbonate to introduce the methyl ester functional groups.
Key Steps in Synthesis:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate features two amino groups attached to a biphenyl framework with two carboxylate ester functionalities. The structural representation can be denoted in various formats such as SMILES or InChI.
CN(C)C(=O)C(C(=O)O)C1=CC=C(C=C1)N2C=CC=C(C=C2)N(C)C(=O)O
YYHRJJWMKQMOFN-UHFFFAOYSA-N
This compound exhibits a planar structure due to the conjugated system of the biphenyl moiety which enhances its stability and potential reactivity in chemical processes .
Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals or materials science .
The mechanism of action for Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate primarily revolves around its reactivity due to the presence of amino and carboxylate groups. When interacting with biological systems:
This compound has been studied for its potential therapeutic effects in various biological assays, indicating a role in modulating biochemical pathways .
Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate exhibits several notable physical and chemical properties:
The compound should be handled with care as it carries hazard warnings related to toxicity (H302-H319). Proper storage conditions include keeping it in a dark place under inert atmosphere at room temperature to maintain stability .
Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate has several applications across various scientific fields:
Its versatility makes it an important compound in both academic research and industrial applications .
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9